2-methyl-3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
Overview
Description
2-methyl-3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide, also known as MSAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSAB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein kinases, which play a critical role in cell signaling pathways. This compound has been found to inhibit the activity of several protein kinases, including AKT, ERK, and JNK. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, this compound has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth.
Advantages and Limitations for Lab Experiments
2-methyl-3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to exhibit potent activity against several cancer cell lines, making it a promising lead compound for the development of new anti-cancer drugs. However, this compound has some limitations for use in lab experiments. It has been found to exhibit low solubility in aqueous solutions, which can limit its bioavailability in vivo.
Future Directions
There are several future directions for research on 2-methyl-3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide. One potential area of research is the development of new analogs of this compound that exhibit improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target protein kinases. Finally, this compound could be further studied for its potential applications in the treatment of other diseases, such as inflammation and pain.
Scientific Research Applications
2-methyl-3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been found to exhibit anti-inflammatory and analgesic effects.
Properties
IUPAC Name |
3-(methanesulfonamido)-2-methyl-N-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-15(9-6-10-16(13)19-23(2,21)22)17(20)18-12-11-14-7-4-3-5-8-14/h3-10,19H,11-12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCZZMMIJBQVKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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